molecular formula C18H22N4O3 B2463215 (E)-3-(3,4-dimethoxyphenyl)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide CAS No. 1798413-54-3

(E)-3-(3,4-dimethoxyphenyl)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide

Cat. No.: B2463215
CAS No.: 1798413-54-3
M. Wt: 342.399
InChI Key: QAMSAWMBZHLUEE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide (CAS#: 1798404-97-3) is a synthetic small molecule with a molecular formula of C18H22N4O3 and a molecular weight of 342.4 g/mol . This compound is of significant interest in preclinical neuroscientific research, primarily for its potential as a Phosphodiesterase 9A (PDE9A) inhibitor. PDE9A is a high-affinity hydrolytic enzyme for the second messenger cyclic guanosine monophosphate (cGMP) and is highly expressed in key brain regions for memory and learning, such as the hippocampus and cortex . Inhibiting PDE9A elevates central cGMP levels, which activates downstream signaling pathways critical for synaptic plasticity, neuronal protection, and cognitive function . Research on analogous PDE9A inhibitors, such as BAY73-6691, has demonstrated enhanced long-term potentiation (LTP) and improved memory consolidation and retrieval in models of cognitive deficit, positioning PDE9A as a promising non-amyloid target for Alzheimer's disease (AD) research . The structure of this compound incorporates a (E)-3-(3,4-dimethoxyphenyl)acrylamide moiety, a feature associated with antioxidant activity in multifunctional compounds, which may contribute to mitigating oxidative stress, another key pathological factor in neurodegenerative diseases . Researchers can utilize this chemical probe to investigate cGMP-mediated signaling in central nervous system disorders and explore novel therapeutic strategies for conditions like Alzheimer's disease. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-22(2)17-9-10-19-16(21-17)12-20-18(23)8-6-13-5-7-14(24-3)15(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSAWMBZHLUEE-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Attributes:

  • Core Structure : The (E)-acrylamide scaffold ensures planarity, facilitating π-π stacking and hydrogen-bonding interactions with target proteins.
  • Substituents: 3,4-Dimethoxyphenyl group: Enhances lipophilicity and membrane permeability while contributing to electron-donating effects. 4-(Dimethylamino)pyrimidin-2-ylmethyl group: Introduces basicity and hydrogen-bonding capacity via the pyrimidine ring and dimethylamino moiety.

Comparison with Similar Compounds

The compound belongs to a broader class of acrylamide derivatives with structural analogs differing in substituents on the phenyl ring and pyrimidine moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Molecular Formula Key Substituents Bioactivity (IC${50}$/EC${50}$) References
(E)-3-(3,4-dimethoxyphenyl)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide C${19}$H${23}$N$4$O$3$ 3,4-dimethoxyphenyl, 4-(dimethylamino)pyrimidine Not reported
(E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide C${18}$H${20}$N$2$O$4$ 4-aminophenyl, 3,4,5-trimethoxyphenyl Anticancer (IC$_{50}$ = 1.2 µM)
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide C${28}$H${28}$N$5$O$3$ 4-ethoxy-3-methoxyphenyl, pyridinylpyrimidine Kinase inhibition (EC$_{50}$ = 0.8 µM)
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide C${22}$H${22}$N$4$O$4$S 4-methoxyphenyl, 4,6-dimethylpyrimidine Antibacterial (MIC = 4 µg/mL)

Key Findings from Comparative Studies:

However, excessive methoxy substitution (e.g., 3,4,5-trimethoxyphenyl in ) may reduce solubility, limiting bioavailability . Pyrimidine Modifications: The 4-(dimethylamino)pyrimidine group in the target compound provides stronger basicity than the 4,6-dimethylpyrimidine in , which could improve interactions with ATP-binding pockets in kinases .

Spectroscopic and Physical Properties: Melting Points: The target compound’s melting point is expected to be lower than ’s analog (mp 256–258°C) due to reduced crystallinity from the dimethylamino group . NMR Shifts: The NHCO proton in the target compound resonates near δ 10.03 ppm (similar to ), confirming strong hydrogen-bonding capacity .

Kinase Selectivity: Pyridinylpyrimidine-containing analogs () exhibit nanomolar inhibition of EGFR kinase, implying the target compound’s pyrimidine-methylamine group may confer similar selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.